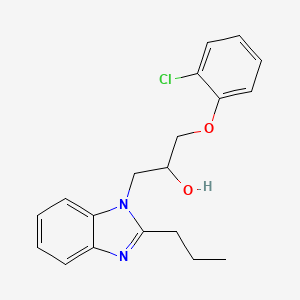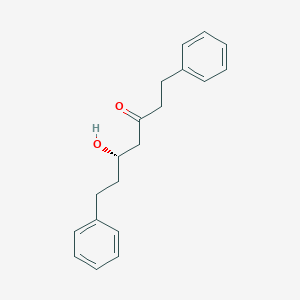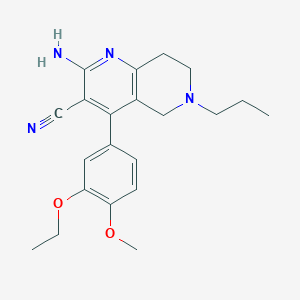
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic compound that belongs to the class of beta-blockers. It is commonly known as nebivolol and is used for the treatment of hypertension and heart failure. The compound is known for its selective beta-1 adrenergic receptor blocking properties, which make it an effective drug for the management of cardiovascular diseases.
作用机制
The mechanism of action of nebivolol is based on its selective beta-1 adrenergic receptor blocking properties. By blocking the beta-1 receptors, nebivolol reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. In addition, nebivolol also has vasodilatory properties, which further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Nebivolol has several biochemical and physiological effects on the body. It reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. It also reduces the production of reactive oxygen species, which are known to contribute to the development of cardiovascular diseases. In addition, nebivolol has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
实验室实验的优点和局限性
Nebivolol has several advantages for use in lab experiments. It is a well-characterized compound with known pharmacological properties, which makes it a suitable tool for investigating the mechanisms of cardiovascular diseases. In addition, it has a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of nebivolol is its selectivity for beta-1 receptors, which may limit its utility in investigating the role of other adrenergic receptors in cardiovascular diseases.
未来方向
There are several future directions for research on nebivolol. One area of interest is the development of new formulations of the drug that can improve its bioavailability and efficacy. Another area of interest is the investigation of its potential in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, there is a need for further research on the mechanisms of action of nebivolol, which can provide insights into the development of new therapeutic strategies for cardiovascular diseases.
Conclusion:
In conclusion, 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol, or nebivolol, is a synthetic compound that has been extensively studied for its therapeutic potential in the management of hypertension and heart failure. Its selective beta-1 adrenergic receptor blocking properties make it an effective drug for the treatment of cardiovascular diseases. Further research is needed to explore its potential in the treatment of other diseases and to elucidate its mechanisms of action.
合成方法
The synthesis of nebivolol involves a multi-step process. The first step involves the condensation of 2-propyl-1H-benzimidazole with 2-chlorophenol in the presence of a base catalyst to form the intermediate product. The intermediate product is then subjected to a reduction reaction using sodium borohydride to produce the final product, 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol.
科学研究应用
Nebivolol has been extensively studied for its therapeutic potential in the management of hypertension and heart failure. It has been shown to be effective in reducing blood pressure and improving cardiac function in patients with these conditions. In addition, nebivolol has also been investigated for its potential in the treatment of other cardiovascular diseases such as angina and arrhythmias.
属性
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-7-19-21-16-9-4-5-10-17(16)22(19)12-14(23)13-24-18-11-6-3-8-15(18)20/h3-6,8-11,14,23H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENDHHZIIEZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2535789.png)
![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)
![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)



![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)
![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)
![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)
![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)